2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone
Overview
Description
2-Methoxy-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4 g/mol. This compound is known for its unique structure, which includes a methoxy group and a piperazinomethyl group attached to a benzophenone core.
Preparation Methods
The synthesis of 2-Methoxy-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2-methoxybenzophenone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-Methoxy-2’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone core to a benzhydrol derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-2’-(4-methylpiperazinomethyl) benzophenone has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperazinomethyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-2’-(4-methylpiperazinomethyl) benzophenone include:
2-Methoxybenzophenone: Lacks the piperazinomethyl group, making it less versatile in certain applications.
4-Methylpiperazine derivatives: These compounds have similar piperazine structures but differ in their aromatic substituents.
Benzophenone derivatives: Various benzophenone derivatives with different substituents can exhibit different chemical and biological properties.
The uniqueness of 2-Methoxy-2’-(4-methylpiperazinomethyl) benzophenone lies in its combination of a methoxy group and a piperazinomethyl group, which provides distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(2-methoxyphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-16-7-3-4-8-17(16)20(23)18-9-5-6-10-19(18)24-2/h3-10H,11-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUFNRMUCVMREE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643859 | |
Record name | (2-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-76-8 | |
Record name | (2-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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